molecular formula C13H20Cl2N2 B3434545 Stobadine dihydrochloride CAS No. 95751-51-2

Stobadine dihydrochloride

Cat. No.: B3434545
CAS No.: 95751-51-2
M. Wt: 275.21 g/mol
InChI Key: XWLFAMANDIWUKH-JBUFHSOLSA-N
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Description

Stobadine dihydrochloride (C₁₃H₁₈N₂·2HCl) is a pyridoindole derivative with significant antioxidant, radical-scavenging, and tissue-protective properties. Its chemical structure, cis-(±)-2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole dihydrochloride, enables strong interactions with free radicals and lipid peroxidation byproducts, making it a prospective cardioprotective and neuroprotective agent . Preclinical studies in rats demonstrate its ability to mitigate oxidative stress in cardiac tissues, with plasma concentrations peaking at 1–2 hours post-administration and extensive tissue distribution . Notably, structural modifications of stobadine have yielded derivatives like SMe1EC2, which exhibit enhanced antioxidant efficacy and reduced toxicity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLFAMANDIWUKH-JBUFHSOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Radical Scavenging Reactions

Stobadine dihydrochloride acts as a potent scavenger of reactive oxygen species (ROS) through hydrogen atom donation.

Hydroxyl Radical (- OH) Scavenging

  • Mechanism : The indolic NH group donates a hydrogen atom to - OH, forming a stable nitrogen-centered nitroxyl radical (Fig. 1) .

  • Kinetics : Second-order rate constant k=1.2×1010M1s1k = 1.2 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1} for - OH neutralization .

  • Product : Nitroxyl radical confirmed via EPR spectroscopy .

Peroxyl (ROO- ) and Alkoxyl (RO- ) Radical Neutralization

  • Stobadine reacts with lipid peroxyl radicals during peroxidation, interrupting chain propagation .

  • Alkoxyl radicals are quenched via electron transfer, regenerating the parent compound .

Singlet Oxygen (1O2^1\text{O}_21O2) Quenching

  • Energy transfer mechanism deactivates 1O2^1\text{O}_2, preventing oxidative damage .

Formation of Oxidized Derivatives

In the presence of oxygen, the nitroxyl radical intermediate undergoes further oxidation:

  • Intermediate : 5-N-Oxide radical forms transiently .

  • Final Products : Stable oxidized derivatives, including hydroxylated and dimerized species .

Table 1: Key Oxidation Pathways

Reaction TypeReagents/ConditionsMajor Products
Hydroxyl radical attackAqueous - OH, physiological pHNitroxyl radical
AutoxidationAtmospheric O2_2, lightDimeric species

Stability and Decomposition

This compound degrades under specific conditions:

  • Photolysis : Exposure to daylight accelerates decomposition via radical pathways .

  • Oxidative Stress : Prolonged contact with oxygen generates degradation products, reducing bioavailability .

  • pH Sensitivity : Stable at acidic pH (as dihydrochloride salt); decomposes in alkaline media .

Metabolic Demethylation

  • 2-N-Desmethyl Stobadine : Formed via hepatic cytochrome P450-mediated demethylation (Fig. 2) .

  • Reactivity : The metabolite retains partial antioxidant activity but exhibits altered pharmacokinetics .

Redox Interactions with Biomolecules

  • Thiol Protection : Repairs oxidized cysteine residues by donating electrons, preserving protein function .

  • Lipid Peroxidation Inhibition : Reduces lipid hydroperoxides to alcohols, preventing membrane damage .

Chromatographic Separation

  • Extraction : Acidic precipitation (trichloroacetic acid) followed by chloroform partitioning isolates Stobadine from biological matrices .

  • TLC Identification : Rf=0.5R_f = 0.5 using CHCl3_3/ClCH2_2CH2_2Cl/(CH3_3)2_2CHOH/(C2_2H5_5)3_3N (60:20:20:5) .

Synthetic Modifications

  • Salt Formation : Reacts with palmitic acid to form dipalmitate salt (DP-1031) for enhanced lipid solubility .

  • Derivatization : Bromination at the 6-C position facilitates tritium labeling for tracer studies .

Scientific Research Applications

Overview

Stobadine dihydrochloride is primarily recognized for its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, making it a candidate for treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Its antioxidant capabilities allow it to protect various tissues from oxidative damage, positioning it as a valuable compound in both pharmaceutical and industrial applications.

Scientific Research Applications

This compound has been extensively studied across several fields:

  • Chemistry : It serves as a model compound for investigating antioxidant mechanisms of pyridoindoles.
  • Biology : The compound is utilized to explore cellular responses to oxidative stress and the protective effects of antioxidants.
  • Medicine : It has shown promise in treating conditions linked to oxidative stress, including myocardial infarction and neurodegenerative diseases.
  • Industry : Its antioxidant properties make it suitable as an additive in products requiring oxidative stability.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be administered both intravenously and orally. Key findings include:

  • Absorption and Bioavailability : The compound exhibits favorable absorption characteristics, which are critical for its therapeutic efficacy.
  • Distribution : Studies have shown that stobadine accumulates in various tissues, including the heart, brain, and liver, indicating its potential for targeted therapeutic effects .

Comparative Studies

This compound is often compared with other compounds known for their antioxidant properties. Below is a comparison table highlighting key differences:

CompoundAntioxidant PropertiesUnique Features
This compoundPotent scavenger of ROSSuperior efficacy in certain cellular models
TroloxWater-soluble vitamin E analogEffective but less potent than stobadine
DehydrostobadineAltered antioxidant activityStructural analogue with different efficacy
N-acetylated StobadineModified chemical propertiesVarying levels of antioxidant activity

Case Studies

  • Cardiovascular Protection :
    • In animal models of myocardial infarction, stobadine demonstrated significant reductions in oxidative stress markers and improved survival rates post-injury .
    • A study indicated that stobadine could enhance synaptic transmission recovery following ischemic events .
  • Neuroprotective Effects :
    • Research showed that stobadine could mitigate oxidative damage in neuronal cells exposed to hypoxic conditions, suggesting its potential use in neurodegenerative disorders .
  • Radioprotective Applications :
    • Preliminary studies indicate that stobadine may offer protection against radiation-induced cellular damage, highlighting its potential role in oncology settings .

Mechanism of Action

The mechanism of action of stobadine dihydrochloride involves its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. It acts as a chain-breaking antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cellular components. The molecular targets of stobadine include various reactive oxygen species, and its pathways involve the stabilization of cell membranes and the protection of mitochondrial function .

Comparison with Similar Compounds

SMe1EC2: An Optimized Derivative

SMe1EC2 (2-ethoxycarbonyl-8-methoxy-pyridoindole) is a stobadine derivative designed to improve therapeutic specificity. Key comparisons include:

Parameter Stobadine Dihydrochloride SMe1EC2 Reference
Antioxidant Capacity High radical scavenging 30–50% higher activity
Acute Toxicity (LD₅₀, mice)
- Oral 215 mg/kg >500 mg/kg
- Intraperitoneal 45 mg/kg 98 mg/kg
Side Effects Alpha₁-adrenolytic activity Eliminated

SMe1EC2’s methoxy and ethoxycarbonyl substitutions enhance electron-donating capacity while reducing adrenergic interactions, addressing stobadine’s limitations .

Functional Comparison with Antioxidant Agents

Trolox (Water-Soluble Vitamin E)

Stobadine’s antioxidant efficacy was benchmarked against Trolox in erythrocytes exposed to AAPH-induced peroxyl radicals:

Compound Radical Scavenging Efficiency Lipid Peroxidation Inhibition Reference
This compound 85% at 10 µM 78% at 10 µM
Trolox 70% at 10 µM 65% at 10 µM

Stobadine outperformed Trolox by 15–20% in both metrics, attributed to its dual aromatic and aliphatic radical-neutralizing sites .

Pharmacokinetic Comparison with Other Dihydrochlorides

While most dihydrochlorides (e.g., cetirizine, diphenhydramine) serve non-antioxidant roles, stobadine’s pharmacokinetics in rats highlight its unique tissue distribution:

Parameter This compound Cetirizine Dihydrochloride Reference
Plasma Half-Life 2.5 hours 6–9 hours
Tissue Accumulation High in heart and brain High in skin and liver

This contrast underscores stobadine’s specialization in targeting oxidative stress in cardiovascular and neural systems .

Biological Activity

Stobadine dihydrochloride, a synthetic compound belonging to the class of pyridoindole derivatives, is primarily recognized for its potent antioxidant properties . This article explores its biological activities, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole; dihydrochloride
  • Molecular Formula : C13H20Cl2N2
  • Molecular Weight : 275.21 g/mol

This compound is characterized by its ability to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals, which play a significant role in cellular damage and various diseases .

This compound exhibits several biological activities attributed to its antioxidant capabilities:

  • Scavenging Reactive Oxygen Species : It effectively neutralizes hydroxyl radicals, demonstrating a high second-order rate constant for this reaction .
  • Enhancing Antioxidant Enzymes : The compound increases the activity of important antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Modulating Cellular Signaling : Stobadine influences cellular signaling pathways related to oxidative stress response and gene expression .

Pharmacokinetics

Research has shown that this compound is distributed heterogeneously throughout various tissues after administration. Key findings from pharmacokinetic studies include:

  • Distribution : High concentrations are found in the lungs, brain, myocardium, and liver .
  • Elimination Half-Life : The elimination half-life in rats was determined to be approximately 78 minutes after intravenous administration .
  • Peak Concentrations : Following oral administration in dogs at a dose of 5 mg/kg, peak plasma concentrations reached 1770 ng/mL within 1 hour .
StudyRoute of AdministrationDose (mg/kg)Peak Concentration (ng/mL)Time to Peak (h)
Kállay et al. (1990)IV2.9N/AN/A
Ščasný et al. (1989)Oral5.017701.0

Antimutagenic Effects

This compound has demonstrated antimutagenic effects in various studies. For instance, it was found to reduce mutagenesis induced by chemical agents such as MNNG when administered before or during treatment . This suggests its potential role in cancer prevention.

Antioxidant Activity

The antioxidant activity of Stobadine has been compared with its structural analogs. Studies indicate that while Stobadine is effective at scavenging free radicals, derivatives like SMe1EC2 show even greater potency .

Case Studies and Research Findings

  • Preclinical Studies : In a study involving rats, the pharmacokinetic profile was assessed after administering radiolabeled this compound. Results indicated significant retention in lung tissue due to its lipophilic nature .
  • Human Trials : Clinical trials have shown that Stobadine is well-tolerated in human volunteers with no significant adverse effects reported at therapeutic doses .
  • Comparative Analysis : Research comparing Stobadine with other antioxidants revealed that it possesses unique properties that may be beneficial in treating oxidative stress-related conditions .

Q & A

Q. How does the dihydrochloride salt form influence stobadine’s physicochemical properties compared to its free base?

  • Methodological Answer: The dihydrochloride salt (2:1 HCl ratio) enhances aqueous solubility and stability, critical for in vivo administration. Characterize salt formation via X-ray crystallography and compare dissolution rates using USP-type apparatus. Monitor hygroscopicity to prevent deliquescence during storage .

Q. What synthetic routes improve the yield of this compound while minimizing byproducts?

  • Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature) during the final hydrochloride salt precipitation. Use TLC to monitor intermediates and column chromatography to isolate pure dihydrochloride forms. Validate synthetic steps with NMR and mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stobadine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Stobadine dihydrochloride

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